

spectroscopic data comparison of 2,4,6-Triaminopyrimidine-5-carbonitrile and its analogs

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Compound of Interest

Compound Name: 2,4,6-Triaminopyrimidine-5-carbonitrile

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Spectroscopic Data Comparison: 2,4,6-Triaminopyrimidine-5-carbonitrile and Its Analogs

For researchers and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a molecule and its analogs is crucial for identification, purity assessment, and structural elucidation. This guide provides a comparative analysis of the available spectroscopic data for analogs of **2,4,6-Triaminopyrimidine-5-carbonitrile**. While experimental spectroscopic data for **2,4,6-Triaminopyrimidine-5-carbonitrile** itself is not readily available in the reviewed literature, this guide focuses on a selection of its close structural analogs to provide a valuable reference for researchers in the field. The data presented herein has been compiled from various scientific publications and databases.

Introduction to Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in chemical analysis. ^1H and ^{13}C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. Mass spectrometry determines the molecular weight

and can provide information about the molecular formula and structure through fragmentation patterns.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for selected analogs of **2,4,6-Triaminopyrimidine-5-carbonitrile**. These compounds share the core pyrimidine-5-carbonitrile scaffold, with variations in the substituent groups at the 2, 4, and 6 positions. For comparative purposes, data for 2,4,6-Triaminopyrimidine, the parent compound lacking the nitrile group, is also included.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity	Assignment
2,4-Diaminopyrimidine-5-carbonitrile	Not Specified	8.05 (s)	Aromatic H
6.9 (s)	4H, NH ₂		
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[1]	DMSO-d ₆	8.1 (s, 1H)	pyrimidine H-6
6.8 (s, 2H)	NH ₂		
3.4–3.6 (q, 4H)	-N(CH ₂ CH ₃) ₂		
1.0–1.2 (t, 6H)	-N(CH ₂ CH ₃) ₂		
2,4,6-Triaminopyrimidine[2]	Not Specified	See Spectrum	Data available as a spectrum

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ, ppm)	Assignment
2,4-Diaminopyrimidine-5-carbonitrile[3]	Not Specified	167.2, 166.6	C2 & C4
161.3	C6		
117.0	C≡N		
83.0	C5		
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[1]	Not Specified	158.9	C-2
118.5	C≡N		
2,4,6-Triazidopyrimidine-5-carbonitrile[4]	Not Specified	166.9, 162.7	C4, C6
110.4	C≡N		
80.9	C5		

Table 3: IR Spectroscopic Data

Compound	Medium	Wavenumber (cm ⁻¹)	Assignment
2,4-Diaminopyrimidine-5-carbonitrile[3]	Not Specified	3480	v(N-H)
3080	v(C-H)	3325–3478	N-H stretch (NH ₂)
2188	v(C≡N)		
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[1]	Not Specified		
2175–2212	C≡N stretch	3448-3315	v(N-H)
1542–1649	C=C/C=N aromatic		
2,4,6-Triaminopyrimidine[5]	Solid Phase		
1450, 1444, 1435	C-C stretching	779	C-H in-plane bending
1115	C-H in-plane bending		
779	C-H out-of-plane bending		

Table 4: Mass Spectrometry Data

Compound	Ionization Method	m/z	Assignment
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile[1]	Not Specified	191.23	[M] ⁺ (molecular ion)
164	loss of HCN	136	loss of C ₂ H ₅ N
136	loss of C ₂ H ₅ N		

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques cited in this guide. Specific parameters may vary between different laboratories and instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy^[6]

- **Instrumentation:** NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- **Sample Preparation:** Samples are dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
- **Referencing:** Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, commonly tetramethylsilane (TMS), or referenced to the residual solvent peak.
- **Data Representation:** Data is typically presented as: chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Infrared (IR) Spectroscopy

- **Instrumentation:** Fourier Transform Infrared (FTIR) spectrometers are commonly used.
- **Sample Preparation:** Solid samples can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Spectra are typically recorded over the range of 4000-400 cm^{-1} .

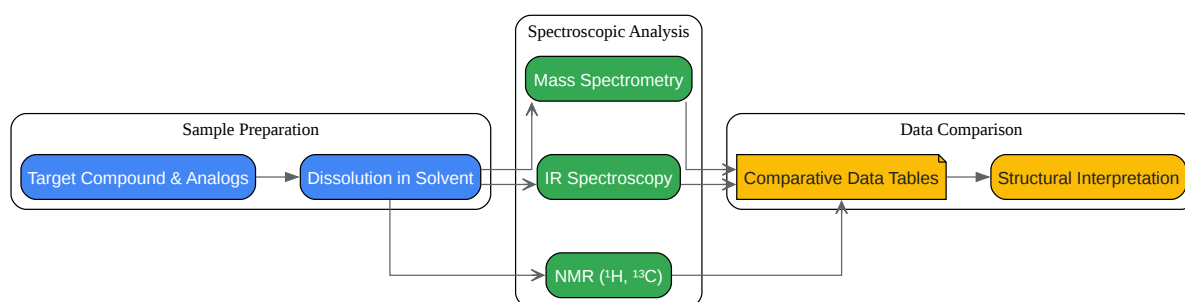
Mass Spectrometry (MS)^[6]

- **Instrumentation:** Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Analysis:** The instrument measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental

composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.



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Caption: Workflow for Spectroscopic Data Comparison.

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